![molecular formula C28H24N2O5 B3737787 Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B3737787.png)
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
Übersicht
Beschreibung
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzoate ester, and an amide linkage, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate ester: This step involves esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Amide bond formation: The amide linkage is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Utilizing continuous flow reactors to ensure efficient and consistent ester formation.
Automated cyclization processes: Employing automated systems to control the cyclization reactions, ensuring high yield and purity.
Advanced purification techniques: Using chromatography and crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[5-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
- Ethyl 4-[5-[[3-[(2-fluorobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
- Ethyl 4-[5-[[3-[(2-bromobenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate
Uniqueness
Ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
ethyl 4-[5-[[3-[(2-methylbenzoyl)amino]phenyl]carbamoyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)20-13-11-19(12-14-20)24-15-16-25(35-24)27(32)30-22-9-6-8-21(17-22)29-26(31)23-10-5-4-7-18(23)2/h4-17H,3H2,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXTLSTWYOEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B3737704.png)
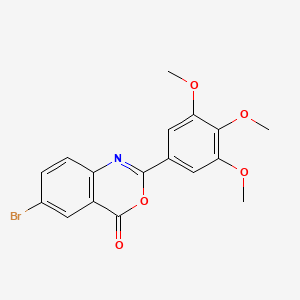
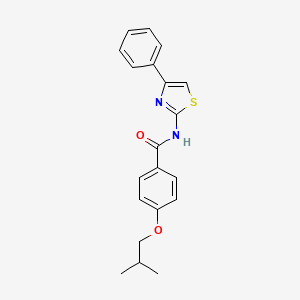
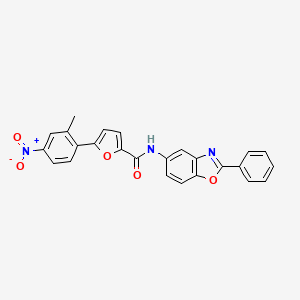
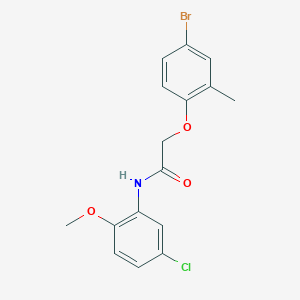
![(2E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B3737739.png)
![5-bromo-2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3737743.png)
![methyl 2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3737752.png)
![N-[4-[(4-tert-butylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B3737753.png)
![4-ethoxy-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3737763.png)
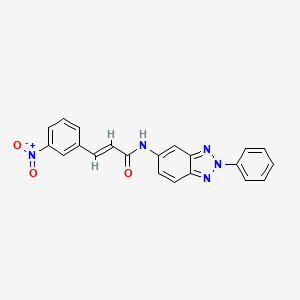
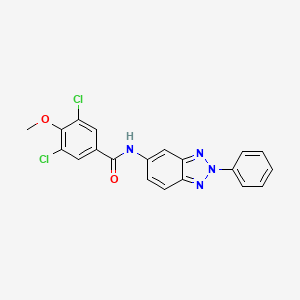
![2,4-dichloro-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B3737784.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B3737791.png)
